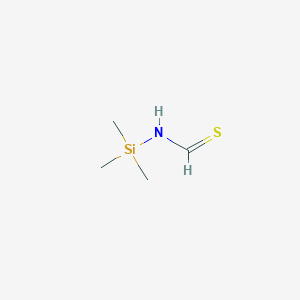
N-(Trimethylsilyl)methanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Trimethylsilyl)methanethioamide is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a methanethioamide moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
N-(Trimethylsilyl)methanethioamide can be synthesized through the reaction of methanethioamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl derivative by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
N-(Trimethylsilyl)methanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to yield methanethioamide and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, hydrolysis yields methanethioamide and trimethylsilanol, while oxidation may produce sulfoxides or sulfones.
科学的研究の応用
N-(Trimethylsilyl)methanethioamide has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development, particularly in modifying pharmacokinetic properties of therapeutic agents.
作用機序
The mechanism of action of N-(Trimethylsilyl)methanethioamide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for sensitive functional groups during chemical synthesis, preventing unwanted side reactions. Additionally, the sulfur atom in the methanethioamide moiety can participate in nucleophilic or electrophilic reactions, depending on the reaction conditions .
類似化合物との比較
Similar Compounds
Methanethioamide: The parent compound without the trimethylsilyl group.
Trimethylsilyl Chloride: A reagent used in the synthesis of silylated derivatives.
Thioacetamide: A sulfur analog of acetamide with similar reactivity.
Uniqueness
N-(Trimethylsilyl)methanethioamide is unique due to the presence of the trimethylsilyl group, which imparts increased volatility and stability compared to its non-silylated counterparts. This makes it particularly useful in analytical applications and as a protecting group in synthetic chemistry .
特性
CAS番号 |
58065-66-0 |
|---|---|
分子式 |
C4H11NSSi |
分子量 |
133.29 g/mol |
IUPAC名 |
N-trimethylsilylmethanethioamide |
InChI |
InChI=1S/C4H11NSSi/c1-7(2,3)5-4-6/h4H,1-3H3,(H,5,6) |
InChIキー |
BPASVHIRBZGNGI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)NC=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


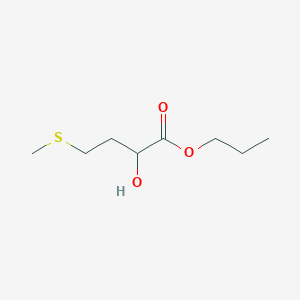
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)

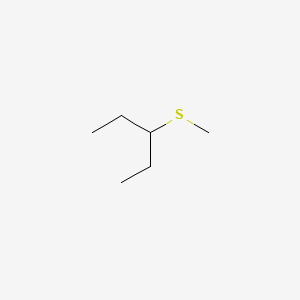
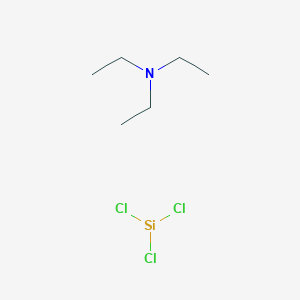
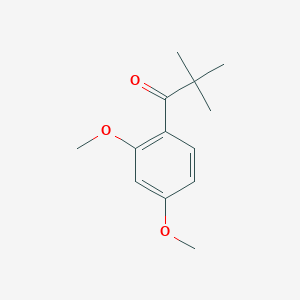
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)


![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
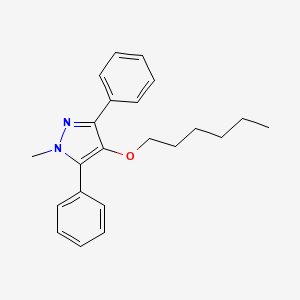
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
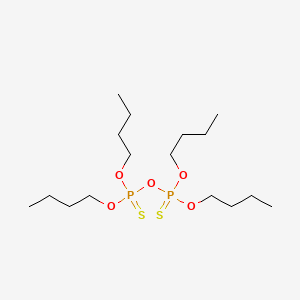
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
